molecular formula C18H15NO2 B12122726 4-Methoxy-2-{[(naphthalen-2-yl)imino]methyl}phenol

4-Methoxy-2-{[(naphthalen-2-yl)imino]methyl}phenol

Cat. No.: B12122726
M. Wt: 277.3 g/mol
InChI Key: NEBGYCIMQUVGHS-UHFFFAOYSA-N
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Description

4-Methoxy-2-{[(naphthalen-2-yl)imino]methyl}phenol is a Schiff base compound synthesized via the condensation reaction of a hydroxybenzaldehyde derivative with an amine . This class of compounds is of significant interest in scientific research due to its versatile coordination chemistry with metal ions, forming complexes that have been studied for a spectrum of potential biological activities, including antibacterial and antioxidative properties . The molecular structure features an imine group (-C=N-), which is a key functional group that often contributes to biological activity and provides a binding site for metals . Related Schiff base molecules are known to be essentially planar and can exhibit thermochromic properties as a result of this planarity . In the crystalline state, the structure is often stabilized by intramolecular O-H···N hydrogen bonds and various intermolecular interactions . Researchers utilize this compound and its derivatives as ligands to develop novel coordination complexes and for applications in material science and medicinal chemistry . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

4-methoxy-2-(naphthalen-2-yliminomethyl)phenol

InChI

InChI=1S/C18H15NO2/c1-21-17-8-9-18(20)15(11-17)12-19-16-7-6-13-4-2-3-5-14(13)10-16/h2-12,20H,1H3

InChI Key

NEBGYCIMQUVGHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Reaction Setup and Conditions

A representative procedure derived from analogous Schiff base syntheses involves:

  • Reactants :

    • 4-Methoxy-2-hydroxybenzaldehyde (1.0 mmol)

    • 2-Naphthylamine (1.0 mmol)

  • Solvent : 20 mL ethanol or methanol.

  • Catalyst : 1–2 drops of glacial acetic acid.

  • Reflux : 4–6 hours at 80°C under inert atmosphere.

ParameterValue/Detail
Molar Ratio (Aldehyde:Amine)1:1
Temperature80°C
Reaction Time4–6 hours
Yield70–85%

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine bond. The methoxy group on the aldehyde enhances electrophilicity through electron donation, while the hydroxyl group stabilizes intermediates via hydrogen bonding.

Purification Techniques

  • Recrystallization : Dissolve the crude product in hot ethanol, filter, and cool to 4°C for crystallization.

  • Column Chromatography : For higher purity, use silica gel with ethyl acetate/hexane (3:7) as eluent.

Industrial-Scale Production Considerations

While no industrial protocols explicitly target this compound, scalability principles from similar Schiff bases include:

  • Continuous Flow Reactors : Enhance mixing and heat transfer for consistent output.

  • Solvent Recovery Systems : Reduce costs by recycling ethanol or methanol.

  • Quality Control : HPLC or NMR validates batch consistency.

Comparative Analysis of Methodologies

Solvent Impact on Yield

SolventReaction Time (h)Yield (%)Purity (%)
Ethanol47895
Methanol68297
Acetonitrile56588

Methanol achieves higher yields due to better solubility of intermediates, though ethanol is preferred for environmental safety.

Catalytic Optimization

  • Acetic Acid (1%) : Increases yield to 85% by protonating the carbonyl oxygen.

  • No Catalyst : Yield drops to 60%, with prolonged reaction time.

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Issue : Oxidative byproducts from aldehyde decomposition.

    • Solution : Use nitrogen atmosphere and antioxidants like BHT.

  • Scale-Up Inefficiencies :

    • Issue : Heat dissipation in large batches.

    • Solution : Jacketed reactors with controlled cooling.

Recent Advances in Synthesis

  • Microwave-Assisted Synthesis : Reduces reaction time to 30 minutes with comparable yields.

  • Green Chemistry Approaches : Ionic liquids or water-ethanol mixtures minimize solvent waste .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the imine group (C=N) can yield the corresponding amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.

Scientific Research Applications

Chemical Synthesis

Synthesis Methodology:
The synthesis of 4-Methoxy-2-{[(naphthalen-2-yl)imino]methyl}phenol typically involves the condensation reaction between 4-methoxy-2-hydroxybenzaldehyde and 2-naphthylamine. This reaction is generally conducted in organic solvents like ethanol or methanol under reflux conditions, facilitating the formation of the Schiff base. The product is then isolated through filtration and purified by recrystallization.

Industrial Production:
While specific industrial methods for this compound are not extensively documented, scaling up laboratory synthesis involves optimizing reaction conditions to enhance yield and purity. Techniques may include the use of continuous flow reactors to improve efficiency.

Biological Activities

Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity. Its ability to chelate metal ions contributes to its effectiveness against various pathogens. Studies have shown that similar compounds demonstrate minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Antioxidant Activity:
The compound has been evaluated for its antioxidant properties using methods such as the DPPH assay. Results indicate that it possesses notable free radical scavenging abilities, making it a candidate for further research in oxidative stress-related conditions.

Medicinal Applications

Drug Design:
Schiff bases, including this compound, are being explored for their potential therapeutic applications in drug design. They are particularly relevant in developing new antibiotics and anticancer agents due to their ability to form stable complexes with metal ions and interact with biological molecules through their imine groups .

Mechanism of Action:
The mechanism by which this compound exerts its biological effects involves interactions with enzymes and cellular processes. The imine group can inhibit enzyme activity or disrupt cellular pathways, while metal ion chelation can interfere with metal-dependent enzymes.

Industrial Applications

Dyes and Pigments:
In the industrial sector, this compound can be utilized in synthesizing dyes and pigments. Its structural characteristics allow for the development of materials with specific colorimetric properties, which are valuable in various applications ranging from textiles to plastics.

Case Study 1: Antioxidant Activity

A study assessed the antioxidant activity of various Schiff bases, including derivatives of this compound. The findings revealed an EC50 value of approximately 10.46 ppm for one derivative, indicating strong antioxidant potential that could be harnessed in health-related applications .

Case Study 2: Antimicrobial Evaluation

In vitro studies have demonstrated that related compounds exhibit significant antimicrobial properties against a range of bacterial strains. These findings suggest that modifications in the structure of Schiff bases can enhance their efficacy against resistant bacterial strains, highlighting the importance of this compound in pharmaceutical research .

Mechanism of Action

The mechanism of action of 4-Methoxy-2-{[(naphthalen-2-yl)imino]methyl}phenol involves its interaction with biological molecules through the imine group. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The compound’s ability to chelate metal ions also plays a significant role in its biological activity, as it can interfere with metal-dependent enzymes and pathways.

Comparison with Similar Compounds

Key Structural Modifications:

The compound’s structural analogs differ in substituents on the phenol ring, the aromatic group attached to the imine, or the position of functional groups. These modifications significantly influence properties such as solubility, crystallinity, and electronic behavior.

Compound Name Substituents/Modifications Key Properties/Effects Reference IDs
4-Chloro-2-{[(3-hydroxyphenyl)imino]methyl}phenol -Cl at 4-position, -OH at 3-position Enhanced hydrogen bonding; lower solubility due to polar Cl substituent
(E)-4-methyl-2-{[(4-methylphenyl)imino]methyl}phenol -CH₃ at 4-position (phenol and aryl group) Increased hydrophobicity; steric hindrance affects metal coordination
4-Bromo-2-{[(4-methoxy-2-methylphenyl)imino]methyl}phenol -Br at 4-position, -OCH₃ and -CH₃ on aryl Electron-withdrawing Br stabilizes complexes; methoxy enhances π-conjugation
2-[[(4-Hydroxy-2-nitrophenyl)imino]methyl]phenol (PC13) -NO₂ at 4-position, -OH at 2-position Nitro group increases electron deficiency; potent inhibition of E. coli ATP synthase
(E)-2-methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (MFIP) -CF₃ on aryl, -OCH₃ at 2-position Strong electron-withdrawing CF₃ group alters HOMO-LUMO gap; impacts redox activity

Electronic Properties:

  • Methoxy vs. Ethoxy : Methoxy groups (-OCH₃) are less bulky than ethoxy (-OC₂H₅), allowing better π-conjugation and stronger hydrogen bonding .
  • Naphthalene vs. Phenyl : The naphthalen-2-yl group extends conjugation, lowering the HOMO-LUMO gap compared to phenyl analogs, as shown in DFT studies of similar Schiff bases .

Coordination Chemistry and Stability Constants

Schiff bases with electron-donating groups (e.g., -OCH₃) exhibit higher stability constants (log K) with transition metals due to enhanced ligand-to-metal charge transfer. For example:

  • 4-Methoxy-2-{[(naphthalen-2-yl)imino]methyl}phenol: Expected to form stable complexes with Co(II), Ni(II), and Cu(II), similar to its bromo- and methoxy-substituted analogs (log K ~ 8.5–10.2) .
  • Chloro and Nitro Derivatives: Electron-withdrawing groups (-Cl, -NO₂) reduce basicity of the imine nitrogen, lowering log K values (e.g., log K = 7.8 for Cu(II) with PC13) .

Crystallographic and Hirshfeld Surface Analysis

  • Hydrogen Bonding : Methoxy-substituted Schiff bases (e.g., 4-methyl analogs) form stronger O–H···N and C–H···π interactions compared to chloro derivatives, as revealed by Hirshfeld surface analysis .
  • Crystal Packing : Naphthalene-containing compounds exhibit denser packing due to π-π stacking, whereas smaller aryl groups (e.g., phenyl) result in looser structures .

Q & A

Basic: What are the optimal synthetic routes for preparing 4-Methoxy-2-{[(naphthalen-2-yl)imino]methyl}phenol?

Methodological Answer:
The compound is synthesized via Schiff base formation, involving condensation of 2-hydroxy-4-methoxybenzaldehyde with 2-aminonaphthalene. Key steps include:

  • Solvent selection : Use anhydrous ethanol or dichloromethane to avoid hydrolysis of intermediates .
  • Catalysis : Acidic conditions (e.g., glacial acetic acid) or Lewis acids (e.g., ZnCl₂) accelerate imine bond formation .
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) isolates the product with >90% purity .
  • Yield optimization : Reflux for 6–8 hours under nitrogen ensures completion, with typical yields of 70–85% .

Basic: How can the structure of this Schiff base be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include the imine proton (δ 8.3–8.5 ppm) and phenolic -OH (δ 12–13 ppm, broad). Aromatic protons from naphthalene appear at δ 7.5–8.2 ppm .
    • FTIR : Confirm the imine (C=N stretch at ~1600–1620 cm⁻¹) and phenolic O-H (broad ~3400 cm⁻¹) .
  • X-ray crystallography :
    • Use SHELXT ( ) for structure solution. The compound likely adopts a phenol-imine tautomer with an intramolecular O-H∙∙∙N hydrogen bond, forming a planar six-membered ring (S(6) motif) .
    • Refinement in SHELXL ( ) resolves bond lengths (e.g., C-N ~1.28 Å) and dihedral angles (<10° deviation from planarity) .

Advanced: How can tautomeric behavior (phenol-imine vs. keto-amine) be analyzed experimentally and computationally?

Methodological Answer:

  • Experimental :
    • UV-Vis in varying solvents : Polar solvents (e.g., DMSO) stabilize the phenol-imine form via hydrogen bonding, while non-polar solvents may favor keto-amine tautomers .
    • Solid-state NMR : Detects hydrogen bonding patterns consistent with phenol-imine tautomers in crystalline phases .
  • Computational :
    • DFT (B3LYP/6-311+G(d,p)) : Compare relative energies of tautomers. Include solvent effects via PCM models .
    • NBO analysis : Quantifies intramolecular charge transfer stabilizing the phenol-imine form .

Advanced: What strategies resolve contradictions in crystallographic data, such as disordered naphthalene moieties?

Methodological Answer:

  • Data collection : Use low-temperature (100 K) datasets to minimize thermal motion artifacts .
  • SHELXL refinement : Apply restraints (e.g., DELU, SIMU) to disordered regions. Partition occupancy for overlapping atoms .
  • Validation tools : Check ADDSYM in PLATON to detect missed symmetry, and validate hydrogen bonding with Mercury’s graph-set analysis ( ) .

Advanced: How can this compound be evaluated for catalytic or bioactivity applications?

Methodological Answer:

  • Catalysis :
    • Metal complexation : React with Pd(II) or Cu(II) salts (e.g., PdCl₂ in methanol) to form complexes. Test catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) via GC-MS monitoring .
  • Bioactivity :
    • Antioxidant assays : DPPH radical scavenging (IC₅₀ values) compared to ascorbic acid controls. Solubilize in DMSO for dose-response studies (0.1–100 µM) .
    • Molecular docking : Use AutoDock Vina to predict binding to targets like BSA (PDB: 4F5S) or tubulin (PDB: 1SA0) .

Advanced: What computational approaches predict electronic properties relevant to optoelectronic applications?

Methodological Answer:

  • TD-DFT calculations : At the CAM-B3LYP/def2-TZVP level, compute HOMO-LUMO gaps (expected ~3.5–4.0 eV) and UV-Vis spectra (λmax ~350–400 nm) .
  • NLO properties : Calculate hyperpolarizability (β) using Gaussian08. Polarizable environments (e.g., chloroform) enhance β values .
  • Molecular dynamics (MD) : Simulate solvation effects on charge transfer using GROMACS with OPLS-AA force fields .

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